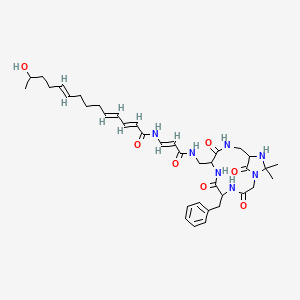

Enamidonin

Description

Properties

Molecular Formula |

C37H51N7O7 |

|---|---|

Molecular Weight |

705.8 g/mol |

IUPAC Name |

(2E,4E,9E)-N-[(E)-3-[(5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl)methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide |

InChI |

InChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+ |

InChI Key |

HEQUMWPCRPDUAA-ABYMUAOKSA-N |

Isomeric SMILES |

CC(CC/C=C/CCC/C=C/C=C/C(=O)N/C=C/C(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O |

Canonical SMILES |

CC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O |

Synonyms |

enamidonin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Enaminone Scaffold

For Researchers, Scientists, and Drug Development Professionals

The enaminone scaffold is a crucial structural motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Possessing a unique conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, enaminones exhibit both nucleophilic and electrophilic properties.[2][3] This dual reactivity makes them highly valuable intermediates for the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1] Furthermore, the enaminone framework is a key pharmacophore in numerous compounds with diverse pharmacological activities, including antitumor, anti-inflammatory, anticonvulsant, and antibiotic properties.[1][2]

This technical guide provides a comprehensive overview of the primary synthetic routes to access the enaminone scaffold, detailed experimental protocols, and a summary of the key characterization techniques used to verify its structure and purity.

Synthesis of the Enaminone Scaffold

The synthesis of enaminones has been an area of continuous development, with methodologies ranging from classical condensation reactions to modern catalytic and multi-component strategies.

Classical Synthesis: Condensation of 1,3-Dicarbonyl Compounds

The most traditional and straightforward method for synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound (like a β-ketoester or a 1,3-diketone) and a primary or secondary amine.[1] This reaction often proceeds with the removal of water, sometimes aided by a catalyst or dehydrating agent.

General Reaction Scheme: R1, R2, R3 = Alkyl, Aryl, H; R4, R5 = Alkyl, Aryl, H (at least one is not H for secondary amines)

A variety of catalysts, such as ceric ammonium nitrate, can be employed to facilitate this reaction at room temperature, often leading to good or excellent yields in short reaction times.[4] Green chemistry approaches have also been developed, utilizing water as a solvent or employing natural catalysts like onion extract.[4][5]

Modern Synthetic Methodologies

In recent years, numerous advanced methods have been developed to synthesize enaminones with improved efficiency, selectivity, and substrate scope. These methods often utilize transition metal catalysts or photochemical approaches.

Key Modern Synthetic Routes:

-

Nickel-Catalyzed Amination: Kuwano's group developed a method for the selective β-amination of ethyl ketones using a nickel catalyst.[1][6]

-

Copper & Silver-Catalyzed Reactions: Enaminones can be prepared from the reaction of aldehydes and calcium carbide with amines, catalyzed by CuI.[1][6] Another approach involves the silver-catalyzed amination of propargyl alcohols.[1][6]

-

Photoredox/Nickel Dual Catalysis: A novel method utilizes a dual catalytic system of an organic photocatalyst and a nickel catalyst to synthesize enaminones from 3-bromochromones under mild conditions.[1][6] This light-mediated reaction proceeds via a Michael addition followed by photocatalytic debromination.[6]

-

Cobalt-Catalyzed Oxidative Amination: This method involves the reaction of aryl alkenes with amines and chloroform (CHCl₃) using tert-butyl hydroperoxide as an oxidant, catalyzed by cobalt.[4][7]

-

Multi-Component Reactions: Efficient, one-pot, four-component sequential reactions have been developed to provide enaminones under mild, catalyst-free conditions.[4][7]

Data on Synthetic Methods

The following table summarizes quantitative data for various enaminone synthesis methodologies, allowing for easy comparison of their efficiencies.

| Method | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Classical Condensation | 1,3-Dicarbonyls, Amines | Ceric Ammonium Nitrate, RT | Various | Good to Excellent | [4] |

| Green Condensation | 1,3-Dicarbonyls, Amines | Onion Extract, RT | Ethanol | Up to 97% | [5] |

| Photoredox/Ni Catalysis | 3-Bromochromone, Amine | Acridinium Photocatalyst, NiBr₂-dmbpy, Visible Light | - | Good | [6] |

| Mechanochemical Grinding | 1,3-Dicarbonyls, Amines | KHSO₄, SiO₂, Solid State | - | High | [4] |

| Sonogashira Coupling | Acid Chlorides, Terminal Alkynes, Amines | Sonogashira Conditions | - | Excellent | [4] |

| Four-Component Reaction | Various | Catalyst-free, One-pot | - | - | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of enaminones.

Protocol 1: General Synthesis via Condensation

This protocol is a general procedure for the synthesis of a β-enaminone from a 1,3-diketone and a primary amine, catalyzed by ceric ammonium nitrate (CAN).[4]

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the primary amine (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (e.g., 0.1 mmol) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure enaminone.

Protocol 2: Photocatalytic Synthesis from 3-Bromochromone

This protocol is based on the dual photoredox and nickel-catalyzed synthesis of enaminones.[6]

-

Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the 3-bromochromone (0.2 mmol), NiBr₂-dmbpy complex (5 mol%), and the acridinium photocatalyst (2 mol%).

-

Reagent Addition: Add the amine (0.24 mmol) and the appropriate solvent (e.g., DMF).

-

Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.

-

Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction and perform a standard aqueous work-up.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 3: General Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample (5-10 mg) of the purified enaminone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Infrared (IR) Spectroscopy: Place a small amount of the solid sample on the ATR crystal of an FT-IR spectrometer, or prepare a KBr pellet. Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-MS or GC-MS instrument to determine the molecular weight.

-

Melting Point: Determine the melting point of the solid product using a standard melting point apparatus.

Characterization of the Enaminone Scaffold

The structural elucidation and confirmation of synthesized enaminones rely on a combination of standard spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. The vinyl proton (-CO-CH=) typically appears as a doublet in the range of 5.0-6.0 ppm. The N-H proton (for secondary enaminones) is often a broad singlet that is D₂O-exchangeable, appearing downfield (10.0-12.0 ppm) due to intramolecular hydrogen bonding. Protons on carbons alpha to the carbonyl and amine groups will have specific chemical shifts and coupling patterns.[8]

-

¹³C NMR: The carbonyl carbon (C=O) signal is typically observed in the range of 170-195 ppm. The carbons of the C=C double bond appear between 90 and 160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[9][10]

-

C=O Stretch: A strong absorption band is observed between 1640 and 1695 cm⁻¹, characteristic of a conjugated ketone.[8]

-

C=C Stretch: A medium to strong band appears in the region of 1550-1640 cm⁻¹.[8]

-

N-H Stretch: For secondary enaminones, a broad absorption band is present around 3200-3400 cm⁻¹ due to the N-H bond.[8]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of the enaminone, confirming its elemental composition.[9] The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide further structural information.[11]

Visualizations

The following diagrams illustrate key workflows and mechanisms in enaminone synthesis and characterization.

References

- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enaminone synthesis by amination [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 7. Enaminone synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 8. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

Mechanism of Enaminone Formation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the core mechanisms underlying enaminone formation, a critical reaction in synthetic organic chemistry and pharmaceutical development. It covers the fundamental reaction pathways, the role of catalysis, quantitative data from various synthetic protocols, and detailed experimental methodologies.

Introduction to Enaminones

Enaminones are a highly versatile class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structure endows them with ambident nucleophilic and electrophilic properties, making them valuable building blocks for the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1][2] The enaminone scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antitumor, and antibiotic effects.[1][3]

The most direct and common method for synthesizing enaminones is the condensation reaction between a compound containing a 1,3-dicarbonyl moiety (or a β-keto ester) and a primary or secondary amine.[4][5] This guide delves into the step-by-step mechanism of this fundamental transformation.

The Core Reaction Mechanism

The formation of an enaminone from a 1,3-dicarbonyl compound and an amine is a condensation reaction that proceeds through several key intermediates. The overall process involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by a dehydration step to form the final conjugated system. The reaction is typically catalyzed by acid, although base-catalyzed and metal-catalyzed variations exist.

Keto-Enol Tautomerism of the Dicarbonyl Starting Material

1,3-dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[6][7] The enol form, while often the minor component, is highly reactive. The equilibrium can be influenced by solvent and the presence of acid or base catalysts. This tautomerism is crucial as it influences which carbonyl group is more susceptible to nucleophilic attack. Generally, the reaction proceeds via attack at a carbonyl carbon.

Step-by-Step Mechanistic Pathway

The reaction mechanism can be broken down into the following distinct steps, which are often reversible:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom.

-

Formation of a Hemiaminal (Carbinolamine): The initial nucleophilic attack results in a zwitterionic intermediate, which rapidly undergoes a proton transfer (often mediated by the solvent or another amine molecule) to form a neutral hemiaminal, also known as a carbinolamine.[8][10] This intermediate contains both a hydroxyl (-OH) group and an amino (-NR₂) group attached to the same carbon.

-

Dehydration: For the reaction to proceed to the final product, the hydroxyl group of the hemiaminal must be eliminated as a molecule of water. This dehydration step is the key to forming the C=C double bond and is typically the rate-limiting step, often requiring acid catalysis.[10][11] The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

-

Formation of the Enaminone: The departure of water generates an iminium ion intermediate. To stabilize this intermediate and form the final neutral enaminone, a proton is abstracted from the adjacent alpha-carbon.[12][13] The electrons from the C-H bond move to form the C=C double bond, and the C=N pi bond electrons move to the nitrogen, neutralizing its positive charge. This final deprotonation step establishes the characteristic conjugated enaminone system.[8]

Below is a Graphviz diagram illustrating the general logical flow of this mechanism.

Caption: General mechanism of enaminone formation.

The Role of Catalysis

While the reaction can proceed without a catalyst, it is often slow and requires elevated temperatures. Catalysts are used to increase the reaction rate and improve yields, typically by facilitating the dehydration step.

Acid Catalysis

Acid catalysis is the most common method for promoting enaminone synthesis. The mechanism involves two key protonation events:

-

Activation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.[13][14]

-

Facilitating Dehydration: After the hemiaminal is formed, the acid protonates its hydroxyl group. This converts the poor leaving group (-OH) into a much better leaving group (H₂O), significantly accelerating the rate of dehydration and subsequent iminium ion formation.[10][14]

A pH between 4 and 5 is often optimal. If the conditions are too acidic, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt (RNH₃⁺), shutting down the initial step of the reaction.[14]

References

- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 2. acgpubs.org [acgpubs.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enaminone synthesis by amination [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

The Multifaceted Biological Activities of Novel Enaminone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones, characterized by the β-amino-α,β-unsaturated ketone/ester structural motif, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their unique electronic and structural properties make them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and also imbue them with a diverse range of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of novel enaminone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

Numerous studies have highlighted the potential of enaminone derivatives as potent anticancer agents. Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The cytotoxic effects of various enaminone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics used to quantify this activity.

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| Coumarin-Enaminone Hybrid (Compound 20) | 60 Cancer Cell Lines (NCI) | GI% | 51-95% | [1] |

| Enaminone Derivative 2b | MCF-7 (Breast) | IC50 | 0.863 µ g/well | [2] |

| Enaminone Derivative 14a | MCF-7 (Breast) | IC50 | 2.33 µ g/well | [2] |

| Enaminone Derivative 17 | MCF-7 (Breast) | IC50 | 2.33 µ g/well | [2] |

| 3,4-Dimethoxyphenyl Enaminone (Compound 3) | Breast Cancer | IC50 | 55.2 µM | [3] |

| 3,4,5-Trimethoxyphenyl Enaminone (Compound 5) | Breast Cancer | IC50 | 79.06 µM | [3] |

| 3,4,5-Trimethoxyphenyl Enaminone (Compound 7) | Breast Cancer | IC50 | 50.49 µM | [3] |

| Pyrrole-2-carboxylic ester (Compound 2n) | Four Cancer Cell Lines | Average IC50 | 5.61 µM | [4] |

| Sulphonamide Derivative 3c | MCF-7 (Breast, Normoxic) | IC50 | 4.918 µM | [5] |

| Sulphonamide Derivative 3c | MCF-7 (Breast, Hypoxic) | IC50 | 1.689 µM | [5] |

| Sulphonamide Derivative 3c | MDA-MB-231 (Breast, Normoxic) | IC50 | 12.27 µM | [5] |

| Sulphonamide Derivative 3c | MDA-MB-231 (Breast, Hypoxic) | IC50 | 5.898 µM | [5] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used platform to identify and characterize novel anticancer agents.

1. Cell Culture and Plating:

-

The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

-

The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of the experimental compounds.

2. Compound Preparation and Addition:

-

Experimental enaminone derivatives are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.

-

Serial dilutions are prepared to yield five different concentrations for testing.

-

The drug solutions are added to the microtiter plates.

3. Incubation and Assay Termination:

-

After drug addition, the plates are incubated for an additional 48 hours.

-

For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).

-

Cell viability is determined using a sulforhodamine B (SRB) protein stain.

-

The absorbance is measured at 515 nm.

4. Data Analysis:

-

The absorbance data is used to calculate the percentage of growth inhibition.

-

Three dose-response parameters are calculated for each compound: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Signaling Pathways in Anticancer Activity

Enaminone derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and death.

Caption: Enaminone derivatives' anticancer signaling pathways.

Antimicrobial Activity

Enaminone derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Derivative 5 | Escherichia coli (EC) | 6.25 | [6] |

| Pyridine Derivative 10 | Escherichia coli (EC) | 6.25 | [6] |

| Pyridine Derivative 33 | Escherichia coli (EC) | 6.25 | [6] |

| Pyridine Derivative 26 | Escherichia coli (EC) | 6.25 | [6] |

| Pyridine Derivative 21 | Escherichia coli (EC) | 30.0 | [6] |

| Pyridine Derivative 25 | Escherichia coli (EC) | 30.0 | [6] |

| Pyridine Derivative 28 | Escherichia coli (EC) | 30.0 | [6] |

| Pyrazole Derivative 17 | Pseudomonas aeruginosa (PA) | 6.25 | [6] |

| Pyrazole Derivative 21 | Pseudomonas aeruginosa (PA) | 6.25 | [6] |

| Pyrazole Derivative 30a | Pseudomonas aeruginosa (PA) | 6.25 | [6] |

| Pyrazole Derivative 5 | Pseudomonas aeruginosa (PA) | 6.25 | [6] |

| Enaminopyran-2,4-dione 4b | Escherichia coli | 80 | [7] |

| Enaminopyran-2,4-dione 4b | Staphylococcus aureus | 300 | [7] |

| Amide Derivative 1b | Staphylococcus aureus | 125-500 | [8] |

| Amide Derivative 2d | Staphylococcus aureus | 500-1000 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Microtiter Plates:

-

Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) into the wells of a 96-well microtiter plate.

-

Prepare serial twofold dilutions of the enaminone derivative directly in the microtiter plate.

2. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

3. Inoculation and Incubation:

-

Inoculate each well containing the antimicrobial dilutions and a growth control well (broth only) with the prepared inoculum.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.

4. Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Enaminones have shown potential as anti-inflammatory agents by modulating the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of enaminone derivatives on the production of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) is quantified by IC50 values.

| Compound/Derivative | Assay | IC50 Value | Reference |

| Isonicotinate 5 | ROS Production Inhibition | 1.42 ± 0.1 µg/mL | [9] |

| Carvone Derivative 7 | NO Production Inhibition | 521.8 µM | [10] |

| Carvone Derivative 8 | NO Production Inhibition | 436.5 µM | [10] |

| Carvone Derivative 11 | NO Production Inhibition | 1010 µM | [10] |

| JODI Compounds | TNF-α and IL-6 Suppression | Dose-dependent | [11] |

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Stimulation:

-

Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the enaminone derivatives for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

2. Incubation and Supernatant Collection:

-

Incubate the plates for a suitable period (e.g., 24 hours) to allow for cytokine production.

-

Centrifuge the plates and collect the cell culture supernatants.

3. Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

-

Add the collected supernatants and standards to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Signaling Pathway in Anti-inflammatory Activity

Caption: Enaminone inhibition of the NF-κB inflammatory pathway.

Enzyme Inhibition

Enaminone derivatives have been identified as inhibitors of various enzymes, with carbonic anhydrases being a notable target.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency against carbonic anhydrase (CA) isoforms is typically expressed as the inhibition constant (Ki).

| Compound/Derivative | CA Isoform | Ki (µM) | Reference |

| Carboxylic Acid 5l | hCA II | 9.8 | [12] |

| Carboxylic Acid 5m | hCA II | 8.7 | [1] |

| Carboxylic Acid 5q | hCA II | 7.4 | [12] |

| Carboxylic Acid 5m | hCA IX | 0.92 | [12] |

| Carboxylic Acid 5q | hCA IX | 0.76 | [12] |

| Carboxylic Acid 5l | hCA IX | 1.2 | [12] |

| Carboxylic Acid 5p | hCA XII | 4.1 | [12] |

| Acid Derivative 2 | hCA IX | 16.1 | [1] |

| Acid Derivative 2 | hCA XII | 14.4 | [1] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

1. Reagents and Materials:

-

Purified human carbonic anhydrase isoenzymes.

-

p-Nitrophenyl acetate (p-NPA) as the substrate.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Enaminone derivatives (inhibitors).

2. Assay Procedure:

-

Add the assay buffer, enzyme solution, and various concentrations of the enaminone inhibitor to the wells of a 96-well plate.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (p-NPA).

-

Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.

3. Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the Ki value using the Cheng-Prusoff equation.

General Experimental Workflow

The discovery and development of biologically active enaminone derivatives typically follow a structured workflow.

Caption: General workflow for enaminone drug discovery.

Conclusion

Novel enaminone derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition assays underscores their potential as lead structures for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts focused on lead optimization, understanding structure-activity relationships, and elucidating detailed mechanisms of action will be crucial in translating the therapeutic potential of enaminone derivatives into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Mn(OAc)2-promoted [3+2] cyclization of enaminone with isocyanoacetate: Rapid access to pyrrole-2-carboxylic ester derivatives with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. dovepress.com [dovepress.com]

- 10. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

Enaminone Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and molecular mechanisms of enaminone derivatives as potent therapeutic agents.

Introduction

Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile pharmacophores that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic compounds and have demonstrated promising potential as anticonvulsant, anticancer, and antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of enaminone derivatives, detailing their synthesis, quantitative biological data, experimental protocols, and the molecular mechanisms underpinning their therapeutic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the rational design and optimization of novel enaminone-based therapeutics.

Anticonvulsant Activity of Enaminones

A significant body of research has focused on the development of enaminone derivatives as potent anticonvulsant agents. The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels (Nav), which are critical for the generation and propagation of action potentials in neurons.[1]

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features required for the anticonvulsant activity of enaminones.[1] SAR studies have revealed that modifications to the aromatic aniline ring and the cyclic β-dicarbonyl precursor significantly impact efficacy and neurotoxicity.

Key findings from SAR studies include:

-

Substitution on the Anilino Ring: The nature and position of substituents on the aniline ring are critical for activity. For instance, para-substitution with electron-withdrawing groups like chloro, bromo, or trifluoromethoxy often leads to potent anticonvulsant activity.[2][4] The para-substituted trifluoromethoxy analog (Compound 8 ) demonstrated significant potency.[4] In contrast, meta-substitution can lead to a decrease in activity, potentially due to steric hindrance.[4]

-

Cyclic Core: The cyclic portion of the enaminone structure is also crucial. Variations in ring size and substitution on the cyclohexene ring influence the anticonvulsant profile.

-

NH Proton: The presence of a secondary amine (NH) proton is considered important for anticonvulsant activity, as tertiary enaminones lacking this proton are generally inactive. This suggests the involvement of hydrogen bonding in the interaction with the biological target.

Quantitative Data for Anticonvulsant Enaminones

The following tables summarize the in vivo and in vitro anticonvulsant activity of representative enaminone derivatives.

Table 1: In Vivo Anticonvulsant Activity of Selected Enaminone Analogs

| Compound ID | R (Substitution on Anilino Ring) | MES ED₅₀ (mg/kg, rat, oral) | TD₅₀ (mg/kg, rat, oral) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 27 | p-Cl | 5.8 | >380 | >65.5 | [5] |

| 1e | p-Cl | 3.0 | >250 | >83.3 | [6] |

| 13 | p-Br | 4 (i.p.) | 269 (i.p.) | >67 | [2] |

| 8 | p-OCF₃ | - | - | - | [4] |

MES: Maximal Electroshock Seizure Test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index; i.p.: Intraperitoneal

Table 2: In Vitro Activity of Enaminones on Sodium Channels

| Compound ID | IC₅₀ (µM) vs. [³H]BTX-B Binding | EC₅₀ (µM) for EPSC Depression | Reference |

| 1 | 489 | - | [4] |

| 8 | 170 | - | [4] |

| E139 | - | 3.5 | [1] |

| E118 | - | 3.0 | [1] |

[³H]BTX-B: [³H]batrachotoxinin A 20-α-benzoate, a ligand for site 2 on the sodium channel; EPSC: Excitatory Postsynaptic Current

Experimental Protocols

The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Male rats or mice are used.

-

Drug Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Stimulation: After a predetermined time (e.g., 30 minutes to 4 hours), an electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered via corneal or ear-clip electrodes.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated. The median toxic dose (TD₅₀), which is the dose at which 50% of the animals exhibit signs of neurotoxicity (e.g., ataxia, lethargy), is also determined, often using the rotorod test. The protective index (PI) is calculated as the ratio of TD₅₀ to ED₅₀.[2][5]

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to a specific site on the voltage-gated sodium channel.

-

Preparation of Synaptosomes: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare synaptosomes, which are enriched in sodium channels.

-

Binding Reaction: The synaptosomes are incubated with a radiolabeled ligand, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), in the presence and absence of varying concentrations of the test enaminone.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the enaminone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[4]

Signaling Pathway and Mechanism of Action

The primary anticonvulsant mechanism of many enaminones is the inhibition of voltage-gated sodium channels. Molecular docking studies have provided insights into the potential binding modes of these compounds within the channel protein.

Caption: Mechanism of anticonvulsant action of enaminones.

Anticancer Activity of Enaminones

Enaminone derivatives have also emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include DNA intercalation and the induction of apoptosis.

Structure-Activity Relationship Studies

The anticancer activity of enaminones is highly dependent on their structural features. Key SAR observations include:

-

Aromatic and Heterocyclic Moieties: The incorporation of specific aromatic or heterocyclic rings can enhance anticancer potency. For instance, enaminones bearing a 3,4,5-trimethoxyphenyl moiety have shown excellent anti-breast cancer activity.

-

Substituents on the Pyrazole Ring: In a series of pyrazole-based enaminones, the nature of the substituent on the 1-aryl moiety was found to influence antitumor activity.

Quantitative Data for Anticancer Enaminones

The following table presents the in vitro cytotoxic activity of selected enaminone derivatives against different cancer cell lines.

Table 3: In Vitro Anticancer Activity of Enaminone Derivatives (IC₅₀, µM)

| Compound ID | MCF-7 (Breast) | HEPG2 (Liver) | Reference |

| Compound 3 | 55.2 | - | |

| Compound 5 | 79.06 | - | |

| Compound 7 | 50.49 | - | |

| Compound 2b | - | < 5 µg/mL | [1] |

| Compound 14a | - | < 5 µg/mL | [1] |

| Compound 17 | - | < 5 µg/mL | [1] |

| Doxorubicin | 71.80 | - | |

| 5-Fluorouracil | - | 5 µg/mL | [1] |

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are plated in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of the enaminone derivatives for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.[1]

Signaling Pathway and Mechanism of Action

The anticancer mechanism of enaminones often involves the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases. Some studies suggest that enaminones may also interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the FAK/AKT/mTOR and STAT3 pathways.

References

- 1. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researcherslinks.com [researcherslinks.com]

- 5. researchgate.net [researchgate.net]

- 6. researcherslinks.com [researcherslinks.com]

The Enigmatic Enaminone: A Deep Dive into a Rare Class of Naturally Occurring Bioactive Compounds

For Immediate Release

A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals an in-depth look into the core of naturally occurring enaminone compounds. This whitepaper provides a detailed exploration of their isolation, characterization, and potent biological activities, presenting a valuable resource for the scientific community. While the enaminone moiety is a well-regarded pharmacophore in synthetic medicinal chemistry, its presence in natural products is a rarer occurrence, making the compounds that possess it subjects of significant scientific interest.

This guide focuses on a selection of notable naturally occurring enaminones and related compounds, including the streptazones, tasikamides, and the rakicidin/BE-43547 family of modified enamides. These compounds, primarily isolated from microbial sources such as Streptomyces and Micromonospora species, exhibit a range of promising biological activities, from potent cytotoxicity against cancer cell lines to selective antibacterial effects.

Quantitative Bioactivity Profile

The biological activities of these natural enaminones and related compounds are summarized below, highlighting their potential as therapeutic leads.

| Compound Family | Compound(s) | Source Organism(s) | Biological Activity | Quantitative Data (IC50/GI50/MIC) |

| Streptazones | Streptazone A | Streptomyces sp. | Cytotoxicity | GI50 < 0.1 µM (HepG2) |

| Tasikamides | Tasikamides I-K | Streptomyces tasikensis | Not extensively reported | Data not available |

| Rakicidins | Rakicidin A, B, E, J, K | Micromonospora sp., Streptomyces sp. | Cytotoxicity, Antibacterial | Cytotoxicity (IC50): - Rakicidin J: 0.024 - 0.79 µg/mL (HCT-8, PANC-1)- Rakicidin K: 0.024 - 0.79 µg/mL (HCT-8, PANC-1)Antibacterial (MIC): - Rakicidin A, B, E: Active against Gram-positive bacteria (e.g., S. aureus, E. faecium)- Rakicidin J, K: 4 to >32 µg/mL against Gram-positive bacteria |

| BE-43547 | BE-43547A1 | Streptomyces sp. | Hypoxia-selective cytotoxicity | More selective than Rakicidin A (17.5-fold more cytotoxic in hypoxic vs. normoxic conditions) |

Experimental Protocols: A Closer Look at Isolation

The isolation and purification of these bioactive metabolites are critical steps in their study. Below is a representative protocol for the extraction and purification of rakicidins from a Micromonospora species culture.

Isolation and Purification of Rakicidins

-

Fermentation and Extraction:

-

The Micromonospora sp. is cultivated in a suitable broth medium.

-

Post-fermentation, the culture broth is centrifuged to separate the cells from the supernatant.

-

The supernatant is extracted three times with an equal volume of ethyl acetate.

-

The combined ethyl acetate extracts are dried over sodium sulfate (Na2SO4) and evaporated under vacuum to yield a crude extract.

-

The cells are soaked in acetone for 48 hours to extract cell-bound compounds.

-

-

Solvent Partitioning:

-

The crude extract from the supernatant is dissolved in methanol containing 3% water.

-

This solution is then partitioned against heptane (three times with equal volumes) to remove nonpolar impurities.

-

The methanol layer, containing the rakicidins, is evaporated to dryness.

-

-

Chromatographic Purification:

-

The resulting extract is subjected to further purification using chromatographic techniques such as silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the individual rakicidin compounds.

-

Signaling Pathways: The NF-κB Connection

The biological activity of some natural products can be attributed to their interaction with specific cellular signaling pathways. For instance, streptazolin, a compound structurally related to the streptazones, has been shown to stimulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] This pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. The NF-κB signaling cascade is complex, with two main branches: the canonical and non-canonical pathways.

The Canonical and Non-Canonical NF-κB Pathways

The canonical pathway is typically activated by pro-inflammatory cytokines and pathogen-associated molecular patterns, leading to the activation of the IKKβ subunit of the IκB kinase (IKK) complex.[2][3] This, in turn, leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the p50-RelA (p65) NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[2][3]

The non-canonical pathway is activated by a smaller subset of stimuli and involves the NF-κB-inducing kinase (NIK) and the IKKα subunit.[1][3] This pathway leads to the processing of the p100 protein to its p52 form, resulting in the nuclear translocation of the p52-RelB dimer.[1][3]

The discovery and study of naturally occurring enaminone compounds continue to be a promising area of research. Their potent and diverse biological activities, coupled with their unique chemical structures, make them attractive candidates for further investigation in the quest for novel therapeutic agents. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

Spectroscopic Analysis of Enaminone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system. Their unique structural features, which allow for the existence of various isomers, are pivotal to their chemical reactivity and biological activity. This technical guide provides an in-depth exploration of the spectroscopic techniques used to identify, differentiate, and quantify enaminone isomers, including E/Z geometric isomers and keto-enol tautomers. Understanding the isomeric landscape of enaminones is crucial for drug design and development, as different isomers can exhibit distinct pharmacological profiles.

Isomerism in Enaminones

Enaminones primarily exhibit two types of isomerism:

-

E/Z Isomerism: Arising from the restricted rotation around the C=C double bond, leading to different spatial arrangements of substituents.

-

Keto-Enol Tautomerism: An equilibrium between the keto-enamine and the enol-imine forms. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.

The interplay between these isomeric forms dictates the overall properties of an enaminone and necessitates robust analytical methods for their characterization.

Spectroscopic Methodologies

A multi-spectroscopic approach is essential for the comprehensive analysis of enaminone isomers. This section details the experimental protocols for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of enaminone isomers in solution. Both ¹H and ¹³C NMR provide critical information about the molecular geometry and the relative abundance of each isomer.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the enaminone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the isomeric equilibrium and should be selected based on sample solubility and the desired experimental conditions.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate quantification.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans may be required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: For unambiguous assignment of signals, especially in complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Analysis:

-

Chemical Shifts (δ): Measured in parts per million (ppm) relative to a reference standard (e.g., TMS). The chemical shifts of the vinylic protons and carbons are particularly diagnostic for distinguishing E and Z isomers.

-

Coupling Constants (J): Measured in Hertz (Hz). The magnitude of the coupling constant between the vinylic protons can often differentiate between cis and trans arrangements.

-

Integration: The relative areas of the signals corresponding to each isomer in the ¹H NMR spectrum can be used to determine their relative concentrations.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for studying the keto-enol tautomerism in enaminones.

Experimental Protocol:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Liquid Samples: A thin film of the liquid sample can be placed between two salt plates.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform, acetonitrile) and the spectrum recorded in a solution cell.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Vibrational Frequencies: The positions of the absorption bands (in cm⁻¹) are indicative of specific functional groups. Key vibrational modes for enaminones include C=O, N-H, C=C, and C-N stretching. Differences in the position and intensity of these bands can be used to distinguish between isomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. It can be used to differentiate between enaminone isomers that have different electronic environments.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the enaminone sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or hexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

-

Instrument Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-800 nm.

-

Blank: A cuvette containing the pure solvent is used as a reference.

-

-

Data Analysis:

-

λmax: The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore. Different isomers may exhibit different λmax values due to variations in their electronic structure and conjugation.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also be used to study tautomeric equilibria in the gas phase.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used for volatile enaminones. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less stable compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

GC-MS Parameters (for separation of isomers):

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An appropriate temperature gradient is used to separate the isomers based on their boiling points and interactions with the stationary phase.

-

-

Data Analysis:

-

Molecular Ion Peak (M⁺): Confirms the molecular weight of the enaminone.

-

Fragmentation Pattern: The fragmentation pattern can provide structural information and may differ between isomers. Analysis of fragment ions can help in identifying the predominant tautomeric form in the gas phase.

-

Data Presentation

The following tables summarize typical spectroscopic data for enaminone isomers. It is important to note that the exact values can vary depending on the specific molecular structure and the experimental conditions.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Enaminones

| Proton | Z-Isomer | E-Isomer |

| N-H | 10.0 - 12.0 (broad) | 7.0 - 9.0 (broad) |

| Vinylic C-H | 5.0 - 6.0 | 7.0 - 8.0 |

| α-C-H | 4.5 - 5.5 | 5.0 - 6.0 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Enaminones

| Carbon | Z-Isomer | E-Isomer |

| Carbonyl (C=O) | 180 - 200 | 170 - 190 |

| Vinylic β-C | 160 - 170 | 150 - 160 |

| Vinylic α-C | 90 - 100 | 95 - 105 |

Table 3: Representative IR Absorption Frequencies (cm⁻¹) for Enaminone Isomers

| Vibrational Mode | Keto-enamine Form | Enol-imine Form |

| N-H Stretch | 3200 - 3400 (broad) | - |

| O-H Stretch | - | 3300 - 3500 (broad) |

| C=O Stretch | 1630 - 1680 | - |

| C=N Stretch | - | 1600 - 1650 |

| C=C Stretch | 1550 - 1620 | 1580 - 1640 |

Table 4: Representative UV-Vis Absorption Maxima (λmax, nm) for Enaminone Isomers

| Isomer Type | Typical λmax Range (nm) | Notes |

| Z-Isomer | 280 - 320 | Often stabilized by intramolecular hydrogen bonding. |

| E-Isomer | 270 - 300 | Generally less conjugated than the Z-isomer. |

| Keto-enamine | 290 - 350 | More extended conjugation. |

| Enol-imine | 270 - 310 | Less extended conjugation. |

Visualizations

Factors Influencing Enaminone Isomerism

The equilibrium between different enaminone isomers is dynamic and influenced by several factors.

Caption: Factors affecting the isomeric equilibrium of enaminones.

General Workflow for Spectroscopic Analysis of Enaminone Isomers

A systematic approach is crucial for the accurate identification and quantification of enaminone isomers.

Caption: A generalized workflow for enaminone isomer analysis.

Conclusion

The spectroscopic analysis of enaminone isomers is a multifaceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy stands out as the primary tool for detailed structural elucidation and quantification, while IR, UV-Vis, and mass spectrometry provide complementary and crucial information regarding functional groups, electronic properties, and gas-phase behavior. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently characterize the isomeric composition of enaminones, thereby enabling a deeper understanding of their structure-activity relationships.

Theoretical Insights into Enaminone Reactivity: A Computational Guide

Introduction: Enaminones, characterized by the N−C=C−C=O conjugated system, are pivotal building blocks in synthetic chemistry, prized for their role in constructing a wide array of heterocyclic compounds with significant biological and therapeutic applications.[1][2] Their rich and tunable reactivity stems from a unique electronic structure, featuring nucleophilic and electrophilic centers. Theoretical and computational studies provide an indispensable lens through which to understand the intricate mechanisms, regioselectivity, and stereoselectivity of enaminone reactions, thereby guiding rational molecular design and synthetic strategy. This guide delves into the core theoretical principles governing enaminone reactivity, supported by quantitative data and computational methodologies.

Core Reactivity Principles: Tautomerism and Electronic Structure

Enaminones exist in equilibrium between two tautomeric forms: the keto-enamine (ketamine) and the enol-imine (enolimine).[1] Computational studies, employing methods like Density Functional Theory (T), consistently show that the ketamine form is generally more stable.[1] The stability of the system is often enhanced by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, forming a stable six-membered ring.[1]

The conjugated π-system dictates the molecule's reactivity. The nitrogen atom enhances the electron density of the olefinic carbons, particularly the β-carbon (Cβ), making it a potent nucleophilic center. Conversely, the carbonyl carbon (C=O) and the α-carbon (Cα) act as electrophilic sites. This push-pull electronic character is central to their versatile reactivity.

Probing Reaction Mechanisms with Computational Chemistry

Theoretical studies are instrumental in elucidating the energetic landscapes of enaminone reactions. By calculating the Gibbs free energies (ΔG) of reactants, transition states, intermediates, and products, chemists can map out the most plausible reaction pathways.

[3+2] Cycloaddition Reactions

A prominent application of theoretical chemistry is in studying the mechanism of [3+2] cycloaddition (32CA) reactions involving enaminones. For instance, the metal-free reaction between phenyl azide and phenyl enaminone to form 1,2,3-triazoles has been investigated using the M06-2X/6-31+G(d,p) level of theory.[3][4]

These studies reveal that the reaction can proceed through two different pathways, leading to 1,4- and 1,5-regioisomers.[4] Computational results indicate that the pathway leading to the 1,4-regioisomer is kinetically favored.[4] The presence of a solvent or catalyst can significantly alter the activation barriers; for example, water acting as a catalyst can lower the activation energy by approximately 8.5 kcal/mol compared to its role as just a solvent.[4]

Table 1: Calculated Activation Free Energies for Azide-Enaminone [3+2] Cycloaddition

| Pathway | Solvent | ΔG (kcal/mol) | Reference |

| 1,4-Pathway | Toluene | 30.3 | [3] |

| 1,5-Pathway | Toluene | 39.5 | [3] |

// Edges R -> TS1 [label=" ΔG = 30.3 kcal/mol[3]"]; R -> TS2 [label=" ΔG = 39.5 kcal/mol[3]"]; TS1 -> I1; TS2 -> I2; I1 -> P1 [label="Aromatization"]; I2 -> P2 [label="Aromatization"]; } dot

Regioselectivity in Alkylation and Other Additions

The dual nucleophilic character of enaminones (at the N and Cβ positions) raises questions of regioselectivity in reactions like alkylation and acylation. Theoretical calculations of activation barriers for N-addition versus C-addition can predict the experimentally observed outcome. Similarly, the competition between 1,2-addition and 1,4- (Michael) addition at the electrophilic centers can be rationalized through computational modeling.

Computational Protocols

The reliability of theoretical predictions hinges on the chosen computational methodology. The methods cited in the literature provide a robust framework for new investigations.

Typical Computational Workflow:

-

Structure Optimization and Frequency Calculation: Geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized. A subsequent frequency calculation confirms the nature of the stationary point (0 imaginary frequencies for minima, 1 imaginary frequency for a transition state).

-

Transition State Search: Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used to locate transition state structures.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that a transition state correctly connects the corresponding reactant and product minima.

-

Solvation Modeling: To simulate reaction conditions, solvent effects are incorporated using continuum models like the Polarizable Continuum Model (PCM) or the SMD model.[5]

-

Single-Point Energy Refinement: Higher-level theory or a larger basis set can be used to refine the electronic energies of the optimized structures for greater accuracy.

Table 2: Common Theoretical Methods for Enaminone Studies

| Parameter | Method/Basis Set | Purpose | Reference |

| Functional | M06-2X | Good for non-covalent interactions and thermochemistry. | [3][4] |

| B3LYP | A widely used hybrid functional for general-purpose calculations. | [5] | |

| Basis Set | 6-31+G(d,p) | Pople basis set with diffuse and polarization functions. | [4] |

| 6-311++G(d,p) | A larger Pople basis set for higher accuracy. | [5] | |

| Solvent Model | IEF-PCM | Integral Equation Formalism Polarizable Continuum Model. | [5] |

// Nodes start [label="Define Reactants &\nProposed Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_react [label="Geometry Optimization &\nFrequency Calculation\n(Reactants/Products)"]; ts_search [label="Transition State (TS)\nSearch (e.g., STQN)"]; opt_ts [label="TS Optimization &\nFrequency Calculation"]; irc [label="IRC Calculation"]; solvation [label="Incorporate Solvent Model\n(e.g., PCM)"]; energy [label="Refine Energies\n(Single-Point Calculation)"]; analysis [label="Analyze ΔG, ΔH, and\nElectronic Properties"]; end [label="Predict Reactivity &\nSelectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> opt_react; start -> ts_search; opt_react -> energy; ts_search -> opt_ts; opt_ts -> irc; irc -> opt_react [label=" Confirms TS connects\nreactants and products "]; irc -> energy; energy -> solvation; solvation -> analysis; analysis -> end; } dot

Conclusion

Theoretical studies, predominantly using Density Functional Theory, have become a cornerstone in understanding and predicting the complex reactivity of enaminones. By quantifying the energetics of reaction pathways, researchers can elucidate mechanisms for reactions like cycloadditions, understand the origins of tautomeric preferences, and predict regioselectivity. The synergy between these computational insights and experimental work is crucial for accelerating the discovery and development of novel synthetic methodologies and functional molecules in the fields of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Computational studies of the metal-free [3+2] cycloaddition reaction of azide with enaminone for the synthesis of 1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Computational studies of the metal-free [3+2] cycloaddition reaction of azide with enaminone for the synthesis of 1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04341C [pubs.rsc.org]

- 5. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Enaminone Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system. Their rich chemistry and biological activity are intrinsically linked to the tautomeric equilibria they exhibit, primarily the keto-enol and enamine-imine tautomerism. Understanding and controlling these tautomeric forms is crucial for rational drug design and the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core principles of enaminone tautomerism, detailed experimental and computational protocols for its investigation, and a summary of quantitative data to aid in the prediction and manipulation of tautomeric preferences.

Introduction to Enaminone Tautomerism

Enaminones can exist in a dynamic equilibrium between several tautomeric forms. The two principal equilibria are the keto-enol and the enamine-imine tautomerism. The position of these equilibria is highly sensitive to electronic and steric effects of substituents, solvent polarity, temperature, and pH.

-

Keto-Enamine vs. Enol-Imine Tautomerism: The most prevalent equilibrium involves the interconversion between the keto-enamine and the enol-imine forms. The keto-enamine form is characterized by a ketone and an enamine moiety, while the enol-imine form contains an enol and an imine group.

-

Factors Influencing Tautomeric Equilibrium:

-

Substituents: Electron-withdrawing groups on the nitrogen atom tend to favor the keto-enamine form, while electron-donating groups can shift the equilibrium towards the enol-imine form.

-

Solvent: Polar protic solvents can stabilize the more polar keto-enamine tautomer through hydrogen bonding.[1][2] In contrast, nonpolar solvents often favor the enol-imine form, which can be stabilized by intramolecular hydrogen bonding.

-

Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization.

-

The interplay of these factors determines the predominant tautomeric form in a given system, which in turn dictates the compound's reactivity and biological interactions.

Tautomeric Equilibria and Influencing Factors

The tautomeric equilibrium of enaminones can be represented as a dynamic interplay between the keto-enamine and enol-imine forms, and to a lesser extent, the imine and enol forms. The following diagram illustrates these relationships.

Caption: General tautomeric equilibria in enaminones.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The following tables summarize representative quantitative data on the influence of substituents and solvents on enaminone tautomerism.

Table 1: Effect of Substituents on Tautomeric Equilibrium of Anilino Enaminones in CDCl3

| Substituent (on Aniline Ring) | Hammett Constant (σp) | % Enol-Imine | KT ([Enol-Imine]/[Keto-Enamine]) |

| OCH3 | -0.27 | 75 | 3.00 |

| CH3 | -0.17 | 65 | 1.86 |

| H | 0.00 | 50 | 1.00 |

| Cl | 0.23 | 30 | 0.43 |

| CN | 0.66 | 15 | 0.18 |

| NO2 | 0.78 | 5 | 0.05 |

Table 2: Effect of Solvent on the Tautomeric Equilibrium of a Representative Enaminone

| Solvent | Dielectric Constant (ε) | % Keto-Enamine | % Enol-Imine | KT ([Enol-Imine]/[Keto-Enamine]) |

| Hexane | 1.9 | 20 | 80 | 4.00 |

| Chloroform | 4.8 | 50 | 50 | 1.00 |

| Acetone | 20.7 | 70 | 30 | 0.43 |

| Acetonitrile | 37.5 | 85 | 15 | 0.18 |

| Methanol | 32.7 | 90 | 10 | 0.11 |

| Water | 80.1 | 95 | 5 | 0.05 |

Experimental Protocols for Tautomerism Investigation

The investigation of enaminone tautomerism relies on a combination of spectroscopic and computational techniques. The following sections provide detailed protocols for the most commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3][4][5] Both 1H and 13C NMR are utilized to distinguish between tautomers based on their distinct chemical shifts.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based tautomerism analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the enaminone sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (1H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 times the longest T1 of the protons of interest (typically 5-10 seconds for quantitative analysis).

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (13C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 5-10 seconds.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the characteristic signals for each tautomer. For example, in 1H NMR, the vinyl proton and the N-H proton signals are often well-resolved for each tautomer.[6] In 13C NMR, the chemical shifts of the carbonyl carbon and the β-carbon are typically distinct for the keto-enamine and enol-imine forms.[6]

-

Integrate the area of the characteristic signals corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer from the integral values.

-

Determine the equilibrium constant (KT).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different conjugated systems of the tautomers result in distinct absorption maxima (λmax).[7][8]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the enaminone in a suitable UV-grade solvent (e.g., hexane, acetonitrile, ethanol) with a known concentration (typically 10-4 to 10-5 M).

-

Prepare a series of dilutions from the stock solution if necessary.

-

-

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 500 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Analysis:

-

Record the UV-Vis spectrum of the enaminone solution.

-

Identify the λmax corresponding to each tautomer. The keto-enamine tautomer, with a more extended conjugation, usually absorbs at a longer wavelength compared to the enol-imine tautomer.[7]

-

If the molar absorptivity (ε) of each tautomer at its λmax is known or can be determined (e.g., by using locked tautomer analogues), the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).

-

The tautomeric ratio and KT can then be determined from the calculated concentrations.

-

Computational Investigation of Tautomerism

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies of enaminone tautomerism.[9][10][11][12][13] They can provide insights into the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvents.

Computational Workflow for DFT Analysis

Caption: Workflow for DFT-based tautomerism analysis.

Detailed Protocol:

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Gas-Phase Calculations:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced functional like M06-2X with a larger basis set).[11]

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Solvation Modeling:

-

To account for solvent effects, perform geometry optimizations in the presence of a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]

-

Calculate the single-point energies of the optimized geometries in different solvents to assess the solvent-dependent stability of the tautomers.

-

-

Energy Analysis:

-

Extract the Gibbs free energies of the tautomers from the output files.

-

Calculate the relative free energies (ΔG) between the tautomers to predict their relative populations and the equilibrium constant (KT = exp(-ΔG/RT)).

-

Conclusion

The investigation of enaminone tautomerism is a multifaceted endeavor that requires a synergistic approach combining spectroscopic and computational methods. A thorough understanding of the factors governing tautomeric equilibria is paramount for the rational design of enaminone-based compounds with desired chemical and biological properties. The protocols and data presented in this guide provide a solid foundation for researchers to effectively explore and manipulate the fascinating tautomeric behavior of enaminones.

References

- 1. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Ultraviolet spectroscopy of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. researchgate.net [researchgate.net]

- 12. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

The Versatility of Enaminones: A Technical Guide to their Role as Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminones, β-enamino carbonyl compounds, are exceptionally versatile and powerful intermediates in modern organic synthesis. Characterized by the conjugated system N−C=C−C=O, their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them highly reactive and amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of enaminones, with a particular focus on their pivotal role in the construction of complex heterocyclic systems and as building blocks in drug discovery and development. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are presented to offer a comprehensive resource for researchers in the field.

Synthesis of Enaminones

The most common and straightforward synthesis of enaminones involves the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine, often with acid catalysis to facilitate the dehydration.[1] Various methodologies have been developed to improve yields, reduce reaction times, and employ greener reaction conditions.